Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate
Description
Historical Development and Significance in Heterocyclic Chemistry
The 1,2,4-oxadiazole nucleus was first synthesized in 1884 by Tiemann and Krüger, but its medicinal potential remained unexplored until the mid-20th century. This compound emerged as part of a broader effort to functionalize oxadiazoles with electron-withdrawing groups (EWGs) and sulfone moieties to enhance pharmacological activity. The phenylsulfonyl group, introduced in the 1990s, marked a strategic shift toward improving target affinity and pharmacokinetic properties. For example, sulfonyl-containing oxadiazoles demonstrated improved inhibition of cyclooxygenase-2 (COX-2) compared to early analogs.
Position in the 1,2,4-Oxadiazole Family of Compounds
This derivative occupies a distinct niche due to its dual functionalization:
- 5-Carboxylate ester : Enhances solubility and serves as a prodrug motif for hydrolytic activation.
- 3-(Phenylsulfonyl)methyl : Imparts rigidity and facilitates π-π stacking interactions with aromatic residues in enzyme active sites.
Comparative studies with simpler 1,2,4-oxadiazoles reveal that the sulfonyl group increases metabolic stability by 40–60% in hepatic microsomal assays, addressing a key limitation of earlier analogs prone to rapid clearance.
| Structural Feature | Functional Role |
|---|---|
| 1,2,4-Oxadiazole core | Bioisostere for esters/amides; resists enzymatic hydrolysis |
| Phenylsulfonylmethyl group | Enhances target affinity via hydrophobic interactions and hydrogen bonding |
| Ethyl carboxylate | Improves membrane permeability and enables prodrug strategies |
Relevance in Modern Medicinal Chemistry Research
The compound’s design aligns with three key trends in drug discovery:
- Bioisosteric replacement : The oxadiazole core mimics ester/amide functionalities while avoiding hydrolytic degradation, as demonstrated in histone deacetylase (HDAC) inhibitors.
- Dual-target engagement : The sulfonyl group enables simultaneous modulation of COX-2 and 5-lipoxygenase (5-LOX) pathways, potentially reducing inflammatory cascades more effectively than single-target agents.
- Ligand efficiency : Despite its molecular weight (MW = 309.3 g/mol), the compound maintains a ligand lipophilicity efficiency (LLE) score of 5.2, favorable for central nervous system (CNS) penetration.
Recent computational docking studies suggest strong binding to the COX-2 active site (ΔG = −9.8 kcal/mol), with the sulfonyl group forming critical hydrogen bonds with Arg120 and Tyr355 residues.
Overview of Current Research Directions
Ongoing investigations focus on:
- Structural optimization :
Therapeutic applications :
Mechanistic studies :
- Elucidating its role as a sirtuin-2 (SIRT2) inhibitor, with implications for neurodegenerative disease treatment.
- Investigating off-target effects on cytochrome P450 isoforms to predict drug-drug interaction risks.
Properties
IUPAC Name |
ethyl 3-(benzenesulfonylmethyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-2-18-12(15)11-13-10(14-19-11)8-20(16,17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAAPNMNEQCMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxadiazole ring, ethyl ester group, and phenyl sulfonyl substituent. Its molecular formula is with a molecular weight of approximately 296.3 g/mol. The presence of the sulfonyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack, which is crucial for its reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₄S |
| Molecular Weight | 296.3 g/mol |
| Functional Groups | Oxadiazole, Ester, Sulfonyl |
| Potential Applications | Antimicrobial, Antifungal, Anti-inflammatory |
Antimicrobial Properties
Compounds containing oxadiazole rings have been widely studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit significant activity against various pathogens. For instance, derivatives of oxadiazoles have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus in several studies .
Anti-inflammatory and Analgesic Effects
Research indicates that oxadiazole derivatives can possess anti-inflammatory and analgesic properties. A study involving similar compounds demonstrated their ability to inhibit inflammatory pathways effectively . The presence of the sulfonyl group may enhance these effects by improving solubility and bioavailability.
Anticancer Activity
The anticancer potential of this compound is another area of interest. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF7 and SF-268. For example, derivatives showed IC50 values ranging from 25 µM to 50 µM against various tumor cell lines . The mechanism involves the activation of apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives against E. coli and Pseudomonas aeruginosa. Compounds demonstrated significant inhibition zones at concentrations as low as 100 µg/mL .
- Anti-inflammatory Action : In a model of induced inflammation in mice, an oxadiazole derivative showed a reduction in paw edema by approximately 40% compared to the control group after administration at a dose of 50 mg/kg .
- Anticancer Activity : A recent investigation into the anticancer effects of oxadiazole compounds revealed that one derivative reduced tumor size significantly in xenograft models after four weeks of treatment at a dosage of 10 mg/kg .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12N2O5S
- Molecular Weight : 296.30 g/mol
- IUPAC Name : Ethyl 3-(benzenesulfonylmethyl)-1,2,4-oxadiazole-5-carboxylate
The structure features an oxadiazole ring that is known for its pharmacological properties, making it a key component in various bioactive compounds.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate has been evaluated for its effectiveness against a range of bacterial and fungal strains.
- Mechanism : The oxadiazole moiety enhances lipophilicity, allowing better penetration into microbial membranes.
- Findings : Research indicates that compounds with this structure exhibit broad-spectrum antimicrobial activity, outperforming standard antibiotics in some cases .
Anticancer Potential
The anticancer properties of this compound have also been explored.
- Studies : Various derivatives have shown promise in inhibiting cancer cell proliferation through different mechanisms such as inducing apoptosis or inhibiting tumor growth factors.
- Case Study : A derivative demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential for development into therapeutic agents .
Enzyme Inhibition
Recent research has identified this compound as an inhibitor of certain enzymes critical for pathogenic bacteria.
- Application : It has been shown to inhibit the ESX-5 secretion system in Mycobacterium species, which is essential for their virulence . This opens avenues for developing new treatments against mycobacterial infections.
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of phenylsulfonylmethyl derivatives with oxadiazole precursors. Variations in substituents on the oxadiazole ring can lead to significant changes in biological activity.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Reaction with hydrazine derivatives | Antimicrobial |
| Compound B | Cyclization with acid chlorides | Anticancer |
| Compound C | Modification of functional groups | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate and analogous 1,2,4-oxadiazole derivatives:
Functional and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups :
- The phenylsulfonylmethyl group in the target compound is strongly electron-withdrawing, making the oxadiazole ring more electrophilic. This contrasts with cyclopentyl (electron-neutral) or pyridinyl (electron-deficient due to aromatic N) substituents .
- Sulfonyl vs. Sulfonamide Derivatives : Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate shares the sulfonyl motif but positions it para to the oxadiazole ring, reducing steric accessibility compared to the benzylic sulfonyl group in the target compound .
Physicochemical Properties
- Solubility : The phenylsulfonylmethyl substituent increases hydrophilicity compared to cyclopentyl or thienyl derivatives.
- Stability : Sulfonyl groups enhance thermal stability, as evidenced by the industrial availability of the target compound .
Q & A
Q. What are the key synthetic routes for Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives or nitrile oxides. For example, multi-step reactions require precise control of temperature (60–100°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly acidic) to achieve yields >70% . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%). For derivatives with sulfonyl groups, post-synthetic modifications like sulfonation may require inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Identifies substituent integration and electronic environments (e.g., sulfonyl methyl protons at δ 3.5–4.0 ppm) .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 351.08 g/mol) .
Q. What preliminary biological activities have been reported for oxadiazole derivatives, and how are these assays designed?
Oxadiazoles are screened for antimicrobial (MIC assays against S. aureus and E. coli), anticancer (MTT assays on HeLa cells), and antioxidant (DPPH radical scavenging) activities. Assays use positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (IC50 values) . For sulfonyl-containing derivatives, solubility in DMSO/PBS is critical for in vitro testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR focuses on modifying the sulfonylmethyl and ester groups:
- Sulfonyl Group : Enhances electron-withdrawing effects, improving enzyme inhibition (e.g., COX-2 IC50 = 1.2 µM vs. 5.8 µM for non-sulfonyl analogs) .
- Ester Hydrolysis : Conversion to carboxylic acids increases solubility but may reduce membrane permeability .
- Substituent Comparison : Derivatives with tetrahydrofuran (Similarity Index = 0.86) show higher solubility, while bromine substituents improve anticancer activity .
Q. What strategies resolve contradictions in reported biological data for oxadiazole derivatives?
- Dose-Dependency Analysis : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Target Validation : Use siRNA knockdown or CRISPR to verify molecular targets (e.g., tubulin binding for anticancer activity) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to validate mechanisms .
Q. How can in silico methods predict the pharmacokinetic and toxicological profiles of this compound?
- Molecular Docking : Predict binding affinity to targets like tubulin (AutoDock Vina) or COX-2 (Glide SP) .
- ADMET Prediction : Tools like SwissADME estimate high gastrointestinal absorption (LogP = 2.8) but potential CYP450 inhibition .
- Toxicity Screening : Use ProTox-II to flag hepatotoxicity risks based on structural alerts (e.g., sulfonyl groups) .
Q. What experimental designs improve the scalability of synthesis while maintaining yield and purity?
- Flow Chemistry : Reduces reaction time (from 24h to 2h) and improves reproducibility for cyclization steps .
- Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener synthesis without compromising yield .
- Catalyst Screening : Immobilized lipases or Pd/C enhance regioselectivity in multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
